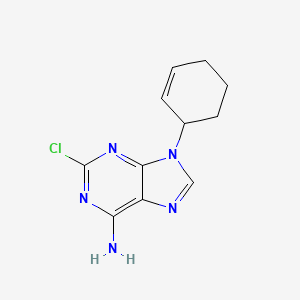

2-chloro-9-(2-cyclohexenyl)-9H-adenine

Description

2-Chloro-9-(2-cyclohexenyl)-9H-adenine is a synthetic purine nucleoside analog characterized by a chlorine substitution at the 2-position of the adenine base and a cyclohexenyl group attached to the N9 position. This structural modification enhances its stability and bioavailability compared to natural nucleosides. These analogs are primarily used in oncology for their antimetabolite properties, disrupting nucleotide metabolism and inducing apoptosis in rapidly dividing cells .

Properties

Molecular Formula |

C11H12ClN5 |

|---|---|

Molecular Weight |

249.70 g/mol |

IUPAC Name |

2-chloro-9-cyclohex-2-en-1-ylpurin-6-amine |

InChI |

InChI=1S/C11H12ClN5/c12-11-15-9(13)8-10(16-11)17(6-14-8)7-4-2-1-3-5-7/h2,4,6-7H,1,3,5H2,(H2,13,15,16) |

InChI Key |

AYVHHXZXJWFOBE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)N2C=NC3=C(N=C(N=C32)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Ribonucleotide Reductase Inhibition

- Clofarabine (Cl-F-ara-A): The 2'-fluoro-arabinose configuration confers 50-fold greater potency in CEM cell growth inhibition compared to ribose or difluororibose analogs (Cl-F-ribo-dAdo, Cl-diF-ribo-dAdo). This is attributed to its superior RNR inhibition (IC₅₀ = 65 nM), which depletes dNTP pools and blocks DNA synthesis .

- Cladribine (2-CdA) : Lacks the 2'-fluoro group, reducing RNR affinity but retaining activity against lymphoid malignancies via DNA chain termination .

Selectivity and Toxicity

- Clofarabine : Selective cytotoxicity at DNA synthesis-inhibiting concentrations (IC₅₀ = 5 nM in K562 cells), sparing RNA/protein synthesis .

- Cl-F-ribo-dAdo and Cl-diF-ribo-dAdo: Inhibit RNA/protein synthesis at similar concentrations as DNA synthesis, leading to non-selective toxicity and poor therapeutic indices .

Pharmacokinetic and Efficacy Data

Critical Analysis of Structural Modifications

- Sugar Moieties: Arabinose (Cl-F-ara-A) enhances RNR binding vs. ribose (Cl-F-ribo-dAdo) due to stereoelectronic effects .

- Halogenation: 2-Chloro substitution increases metabolic stability over 2-fluoro (fludarabine), reducing deamination by adenosine deaminase (ADA) .

- N9 Substituents : Cyclohexenyl groups (in this compound) may reduce solubility but improve tissue distribution compared to sugar-linked analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.